![molecular formula C7H8BrNO B1357767 2-Amino-4-bromo-5-methylphenol CAS No. 848358-81-6](/img/structure/B1357767.png)
2-Amino-4-bromo-5-methylphenol
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Description
2-Amino-4-bromo-5-methylphenol (ABMP) is an organic compound that has been studied extensively in the past decade due to its potential applications in scientific research. ABMP is a white crystalline powder with a molecular weight of 195.09 g/mol and a melting point of 95-97°C. It has been used as a reagent in various organic synthesis reactions, as a catalyst in the synthesis of polymers, and as a potential therapeutic agent.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Conversion Studies : 2-Amino-4-bromo-5-methylphenol has been used in the synthesis of complex compounds like 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol. This process involves cyclization reactions and structural confirmation via various spectroscopic methods (Sun Ducheng, 2012).
Characterization of Schiff Bases : It serves as a key component in the synthesis and characterization of Schiff bases, such as (E)-2-[(4-bromo-2-methylphenylimino)methyl]-4-methylphenol. These compounds are studied for their intermolecular interactions, optical energy band, and electronic properties (Z. Demircioğlu et al., 2021).
Photophysical and Photochemical Properties
- Use in Phthalocyanine Synthesis : In the synthesis of zinc phthalocyanine, a derivative of 2-Amino-4-bromo-5-methylphenol is used. This compound exhibits promising properties for photodynamic therapy applications due to its high singlet oxygen quantum yield and good fluorescence properties (M. Pişkin et al., 2020).
Biological and Medical Research
Oxidative Condensation Studies : Research shows that 2-Amino-4-methylphenol can undergo oxidative condensation to form dihydrophenoxazinone compounds when exposed to human hemoglobin. This process is relevant to understanding the reaction mechanisms similar to actinomycin synthase (A. Tomoda et al., 1991).
Antibacterial Properties : Bromophenols, related to 2-Amino-4-bromo-5-methylphenol, derived from the red alga Rhodomela confervoides, have been studied for their antibacterial properties against several microorganisms, although their effectiveness varies (Jielu Zhao et al., 2005).
Chemical Analysis and Safety
Identification of Chemical Taints : This compound has been identified as responsible for a chemical taint in brine-salted Gouda cheese, showcasing its relevance in food safety and quality control studies (O. Mills et al., 1997).
Luminescent Property Studies : The luminescent properties of methylphenols, including 2-amino-4-methylphenol, in various forms are studied in aqueous micelle solutions, offering insights into their photophysical behavior (T. Sokolova et al., 2005).
properties
IUPAC Name |
2-amino-4-bromo-5-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFOSMHDFYXTCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604132 |
Source
|
Record name | 2-Amino-4-bromo-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-5-methylphenol | |
CAS RN |
848358-81-6 |
Source
|
Record name | 2-Amino-4-bromo-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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